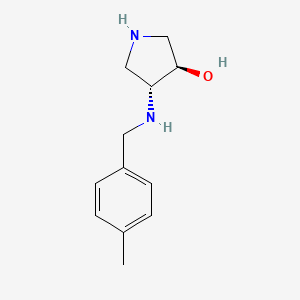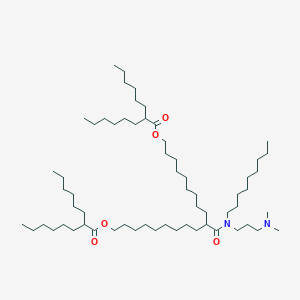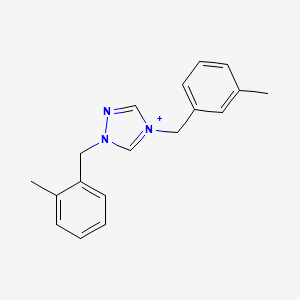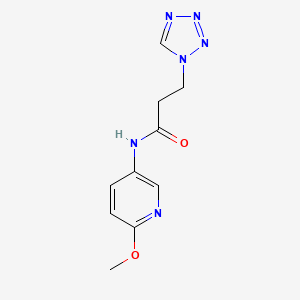
(3R,4R)-4-((4-Methylbenzyl)amino)pyrrolidin-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R,4R)-4-((4-Methylbenzyl)amino)pyrrolidin-3-ol is a chiral compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are commonly found in various natural products and pharmaceuticals. The presence of the 4-methylbenzyl group and the amino and hydroxyl functional groups in this compound suggests potential biological activity and applications in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-4-((4-Methylbenzyl)amino)pyrrolidin-3-ol can be achieved through several synthetic routes. One common method involves the reduction of a corresponding ketone or aldehyde precursor, followed by the introduction of the 4-methylbenzyl group through nucleophilic substitution. The reaction conditions typically involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride, and the substitution reaction may require a base such as sodium hydride or potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Catalysts and continuous flow reactors may be employed to enhance the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
(3R,4R)-4-((4-Methylbenzyl)amino)pyrrolidin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be reduced to remove the hydroxyl group or to convert the amino group to a secondary amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Chromium trioxide, pyridinium chlorochromate, or other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Sodium hydride, potassium carbonate, or other bases.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the amino group could produce a secondary amine.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a chiral building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving pyrrolidine derivatives.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient in drug development.
Industry: Applications in the synthesis of fine chemicals and materials.
Wirkmechanismus
The mechanism of action of (3R,4R)-4-((4-Methylbenzyl)amino)pyrrolidin-3-ol would depend on its specific biological target. Generally, compounds with similar structures may interact with enzymes, receptors, or other proteins, modulating their activity. The presence of the amino and hydroxyl groups suggests potential interactions through hydrogen bonding and other non-covalent interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3R,4R)-4-((4-Methylbenzyl)amino)pyrrolidine: Lacks the hydroxyl group, which may affect its biological activity.
(3R,4R)-4-((4-Methylphenyl)amino)pyrrolidin-3-ol: Similar structure but with a phenyl group instead of a benzyl group.
(3R,4R)-4-((4-Methylbenzyl)amino)pyrrolidin-2-ol: Hydroxyl group at a different position, which may influence its reactivity and interactions.
Uniqueness
The unique combination of the 4-methylbenzyl group, amino group, and hydroxyl group in (3R,4R)-4-((4-Methylbenzyl)amino)pyrrolidin-3-ol may confer distinct biological and chemical properties, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C12H18N2O |
|---|---|
Molekulargewicht |
206.28 g/mol |
IUPAC-Name |
(3R,4R)-4-[(4-methylphenyl)methylamino]pyrrolidin-3-ol |
InChI |
InChI=1S/C12H18N2O/c1-9-2-4-10(5-3-9)6-14-11-7-13-8-12(11)15/h2-5,11-15H,6-8H2,1H3/t11-,12-/m1/s1 |
InChI-Schlüssel |
QOARYBUYYOZOGI-VXGBXAGGSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)CN[C@@H]2CNC[C@H]2O |
Kanonische SMILES |
CC1=CC=C(C=C1)CNC2CNCC2O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-methyl-6-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-3-pyridinamine](/img/structure/B13368282.png)

![{3-[(Isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl 4-methylphenyl ether](/img/structure/B13368306.png)

![4,7-Dioxo-5-phenyl-2-thioxo-1,2,3,4,5,6,7,8-octahydropyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B13368326.png)
![1-[4-(difluoromethoxy)phenyl]-N-mesityl-5-methyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13368330.png)
![3-(3-Methyl-1-benzofuran-2-yl)-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13368334.png)
![N,N-dimethyl-4-{3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}aniline](/img/structure/B13368343.png)
![4-hydroxy-5-methoxy-N-[3-(1H-1,2,4-triazol-3-yl)phenyl]pyridine-2-carboxamide](/img/structure/B13368345.png)


![N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-4,5-dimethyl-2-(1H-tetraazol-1-yl)-3-thiophenecarboxamide](/img/structure/B13368370.png)
![2-methyl-N-{[4-(pentanoylamino)phenyl]carbamothioyl}benzamide](/img/structure/B13368374.png)

